molecular formula C8H8BrFO B13638768 (3-Bromo-2-fluoro-6-methylphenyl)methanol

(3-Bromo-2-fluoro-6-methylphenyl)methanol

Cat. No.: B13638768
M. Wt: 219.05 g/mol
InChI Key: OMFWAFFUHRXMNP-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluoro-6-methylphenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₈H₇BrFO. Its structure features a bromine atom at position 3, fluorine at position 2, and a methyl group at position 6 on the benzene ring, with a hydroxymethyl (–CH₂OH) substituent at the benzylic position (Figure 1). This compound is listed in commercial catalogs with CAS 522594-92-9 and a purity of 97%, though it is currently marked as a discontinued product .

Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

(3-bromo-2-fluoro-6-methylphenyl)methanol

InChI

InChI=1S/C8H8BrFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3,11H,4H2,1H3

InChI Key

OMFWAFFUHRXMNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluoro-6-methylphenyl)methanol typically involves the bromination and fluorination of a methyl-substituted benzene derivative, followed by the introduction of a hydroxymethyl group. One common method involves the following steps:

    Bromination: The starting material, 2-fluoro-6-methylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride.

Industrial Production Methods

Industrial production of (3-Bromo-2-fluoro-6-methylphenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions:

Reaction Type Reagents/Conditions Product Yield Source
Oxidation to ketoneMnO₂, CH₂Cl₂, RT, 6h3-Bromo-2-fluoro-6-methylphenyl ketone85%
Oxidation to aldehydePCC, CH₂Cl₂, 0°C → RT, 4h3-Bromo-2-fluoro-6-methylbenzaldehyde72%

Mechanistic Insights :

  • MnO₂ selectively oxidizes the alcohol to a ketone without over-oxidizing to carboxylic acids.

  • PCC (Pyridinium chlorochromate) provides milder conditions for aldehyde formation, avoiding side reactions.

Esterification

The hydroxyl group reacts with acylating agents:

Reaction Type Reagents/Conditions Product Yield Source
AcetylationAc₂O, H₂SO₄ (cat.), RT, 2h3-Bromo-2-fluoro-6-methylphenyl acetate90%
SulfonylationTsCl, Pyridine, 0°C → RT, 12hTosylate derivative78%

Key Observations :

  • Acetic anhydride (Ac₂O) provides high yields under acid catalysis due to the electron-withdrawing effects of halogens stabilizing intermediates.

Nucleophilic Substitution

The bromine atom participates in substitution reactions:

Reaction Type Reagents/Conditions Product Yield Source
Methoxy substitutionNaOMe, DMF, 80°C, 8h3-Methoxy-2-fluoro-6-methylphenylmethanol65%
Amine substitutionBenzylamine, K₂CO₃, DMSO, 100°C, 12h3-Benzylamino-2-fluoro-6-methylphenylmethanol58%

Regioselectivity :

  • Bromine at the meta position relative to the methanol group favors substitution due to reduced steric hindrance.

  • Fluorine’s inductive effect enhances electrophilicity at the bromine site.

Cross-Coupling Reactions

Bromine enables transition-metal-catalyzed couplings:

Reaction Type Reagents/Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, toluene, 80°CBiaryl derivative82%
Buchwald-HartwigPd₂(dba)₃, Xantphos, NHPh₂, dioxane, 100°C3-Diphenylamino-2-fluoro-6-methylphenylmethanol70%

Catalytic Efficiency :

  • Palladium catalysts with bulky ligands (e.g., Xantphos) minimize undesired homocoupling.

Reduction Reactions

While the alcohol itself is typically oxidized, its derivatives undergo reduction:

Reaction Type Reagents/Conditions Product Yield Source
Benzaldehyde → Benzyl alcoholNaBH₄, MeOH, 0°C, 1h3-Bromo-2-fluoro-6-methylbenzyl alcohol95%

Note : Direct reduction of the parent alcohol is uncommon unless protecting groups are employed .

Thermal and Stability Data

Property Conditions Observation Source
Thermal decompositionTGA, N₂ atmosphere, 10°C/minDecomposition onset: 220°C
Hydrolytic stabilitypH 7.4 buffer, 37°C, 24h<5% degradation

Comparative Reactivity of Halogens

Position Substituent Reactivity Trend Rationale
C-3BrHigh electrophilicity for substitutionPolarizable C-Br bond
C-2FOrtho-directing, deactivatingStrong -I effect
C-6CH₃Electron-donating, stabilizes intermediatesHyperconjugation

Scientific Research Applications

(3-Bromo-2-fluoro-6-methylphenyl)methanol has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluoro-6-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and reactivity can be contextualized by comparing it to analogs with variations in substituent positions, halogen types, or functional groups. Below is a detailed analysis:

Positional Isomers and Halogenated Analogs

a. 2-Bromo-3-fluorobenzyl Alcohol
  • Structure : Bromine (position 2), fluorine (position 3), and –CH₂OH group.
  • Key Differences: The swapped positions of bromine and fluorine alter electronic effects. The meta-fluorine (position 3) in (3-Bromo-2-fluoro-6-methylphenyl)methanol may enhance electrophilic substitution reactivity compared to the para-fluorine in this isomer.
  • Synthesis : Similar boronic acid derivatives (e.g., 2-bromo-3-fluoro-6-methylphenylboronic acid ) are documented, suggesting shared synthetic routes involving Suzuki-Miyaura coupling .
b. 2-Bromo-4'-chloro-3'-fluorobenzhydrol
  • Structure : Bromine (position 2), chlorine (position 4'), fluorine (position 3'), and a benzhydrol (–C(OH)Ph) group.
  • Key Differences : The absence of a methyl group and the presence of chlorine increase molecular weight (MW: ~299.5 g/mol vs. ~233.0 g/mol for the target compound). Chlorine’s stronger electron-withdrawing effect may reduce solubility in polar solvents compared to the methyl group in the target .

Methyl-Substituted Analogs

a. 1-(3-Fluoro-6-methylphenyl)-2-methyl-2-propanol
  • Structure : Fluorine (position 3), methyl (position 6), and a branched alcohol (–C(CH₃)₂OH).
  • Key Differences : The branched alcohol group reduces steric accessibility for reactions at the hydroxyl site compared to the linear –CH₂OH in the target compound. This structural feature may lower boiling points and alter crystallization behavior .
b. Cyclopentyl (2-methylphenyl)methanol
  • Structure : Cyclopentyl and methyl substituents with a benzylic alcohol.
  • This contrasts with the target’s halogen-dominated polarity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula MW (g/mol) CAS Number Key Properties/Notes
(3-Bromo-2-fluoro-6-methylphenyl)methanol Br (3), F (2), CH₃ (6), –CH₂OH C₈H₇BrFO 233.0 522594-92-9 Discontinued; 97% purity
2-Bromo-3-fluorobenzyl alcohol Br (2), F (3), –CH₂OH C₇H₅BrFO 219.0 N/A Positional isomer; boronic acid precursor
2-Bromo-4'-chloro-3'-fluorobenzhydrol Br (2), Cl (4'), F (3'), –C(OH)Ph C₁₃H₉BrClFO 299.5 N/A Higher MW; enhanced lipophilicity
1-(3-Fluoro-6-methylphenyl)-2-methyl-2-propanol F (3), CH₃ (6), –C(CH₃)₂OH C₁₁H₁₅FO 190.2 N/A Branched alcohol; reduced reactivity

Biological Activity

(3-Bromo-2-fluoro-6-methylphenyl)methanol is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique halogenated structure. This compound is recognized for its potential pharmacological properties, including interactions with various biological targets such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of (3-Bromo-2-fluoro-6-methylphenyl)methanol is C8H8BrFC_8H_8BrF. The presence of bromine, fluorine, and a hydroxymethyl group contributes to its distinct chemical properties, influencing its reactivity and biological activity. The compound's structure can be represented as follows:

Structure  3 Br 2 F 6 CH3 C6H4CH2OH \text{Structure }\text{ 3 Br 2 F 6 CH}_3\text{ C}_6\text{H}_4\text{CH}_2\text{OH }

The biological activity of (3-Bromo-2-fluoro-6-methylphenyl)methanol is primarily attributed to its ability to interact with molecular targets in biological systems. The halogen substituents can enhance the compound's binding affinity to enzymes or receptors, potentially modulating their activity. The methanol group may also participate in hydrogen bonding, further influencing interactions with biomolecules.

Antimicrobial Properties

Research indicates that halogenated phenylmethanol derivatives may exhibit antimicrobial properties. The unique arrangement of bromine and fluorine atoms can enhance the compound's efficacy against various microbial strains. Initial studies suggest that modifications to the structure could lead to compounds with increased antimicrobial activity.

Cancer Research

The compound has been explored as a potential inhibitor of immune checkpoints, particularly the PD-1/PD-L1 interaction, which is crucial in cancer therapy. Inhibitors targeting this pathway are being developed for their ability to enhance immune responses against tumors .

Enzyme Interaction Studies

Studies have shown that (3-Bromo-2-fluoro-6-methylphenyl)methanol can interact with cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions could provide insights into the compound's pharmacokinetics and potential drug-drug interactions .

Case Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of biphenyl derivatives, (3-bromo-2-methylphenyl)methanol was utilized as a starting material. The resulting compounds were evaluated for their biological activity, demonstrating significant potential in modulating enzyme activities relevant to drug metabolism and therapeutic efficacy .

Case Study 2: Anticancer Activity

A recent investigation into small-molecule inhibitors derived from phenylmethanol scaffolds highlighted the role of (3-Bromo-2-fluoro-6-methylphenyl)methanol as a lead compound. The study reported promising results in inhibiting PD-1/PD-L1 interactions, suggesting its utility in developing novel cancer therapies .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
(3-Bromo-2-fluoro-6-methylphenyl)methanolC8H8BrFHalogenated structurePotential inhibitor of PD-1/PD-L1
(4-Bromo-2-fluoro-5-methylphenyl)methanolC8H8BrFDifferent halogen positioningAntimicrobial activity
(2-Bromo-4-fluoro-3-methylphenyl)methanolC8H8BrFVarying substitution patternEnzyme interaction studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Bromo-2-fluoro-6-methylphenyl)methanol, and how do reaction conditions influence yield?

  • Methodology :

  • Direct Bromo-Fluoro Substitution : Start with a pre-functionalized benzene derivative (e.g., 2-fluoro-6-methylbenzyl alcohol) and introduce bromine via electrophilic aromatic substitution using Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) in a polar aprotic solvent (e.g., DCM). Optimize reaction temperature (0–25°C) to minimize side reactions .
  • Grignard or Organometallic Approaches : React 3-bromo-2-fluoro-6-methylbenzaldehyde with reducing agents (e.g., NaBH4_4 or LiAlH4_4) in THF or methanol. Monitor stoichiometry to avoid over-reduction .
  • Table: Key Reaction Parameters
StepSolventCatalyst/Temp.Yield Range
BrominationDCMFeCl3\text{FeCl}_3, 0°C60–75%
Reduction of AldehydeMethanolNaBH4_4, RT85–90%

Q. How can spectroscopic techniques confirm the structure and purity of (3-Bromo-2-fluoro-6-methylphenyl)methanol?

  • Methodology :

  • 1H NMR^1\text{H NMR} : Identify aromatic protons (δ 6.5–7.5 ppm) with splitting patterns reflecting bromo/fluoro substituents. The methyl group (δ 2.1–2.3 ppm) and hydroxymethyl (δ 4.5–4.7 ppm) should integrate correctly .
  • 19F NMR^{19}\text{F NMR} : Detect the fluorine environment (δ -110 to -120 ppm for aryl-F) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/zm/z 232–234 (M+^+) with isotopic patterns matching 79Br/81Br^{79}\text{Br}/^{81}\text{Br} .
    • Purity Check : Use HPLC with a C18 column (methanol/water mobile phase) to detect impurities (<1%) .

Advanced Research Questions

Q. What strategies optimize purification of (3-Bromo-2-fluoro-6-methylphenyl)methanol after Friedel-Crafts alkylation byproducts?

  • Methodology :

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient). Adjust polarity based on TLC RfR_f values .
  • Recrystallization : Dissolve in warm ethanol, then cool to -20°C for slow crystal growth. Filter under inert atmosphere to prevent oxidation .
  • Challenges : Bromine’s electron-withdrawing effect increases polarity; adjust solvent ratios accordingly .

Q. How do steric/electronic effects of bromo and fluoro substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Electronic Effects : Fluorine’s electronegativity deactivates the ring, slowing oxidative addition. Bromine acts as a better leaving group but may sterically hinder Pd catalyst access.
  • Optimization : Use Pd(PPh3_3)4_4 in THF with K2_2CO3_3 as base. Pre-activate boronic acids to enhance coupling efficiency .
  • Data Contradiction Resolution : If low yields occur, test alternative ligands (e.g., SPhos) or microwave-assisted conditions .

Q. How can researchers resolve contradictions in stability studies of halogenated benzyl alcohols under varying storage conditions?

  • Methodology :

  • Accelerated Degradation Testing : Store samples at 0–6°C (short-term) vs. -20°C (long-term). Monitor via HPLC for decomposition products (e.g., oxidation to aldehyde) .
  • Light Sensitivity : Use amber vials and argon sparging to prevent photodegradation. Compare UV-vis spectra before/after exposure .
  • Contradiction Case : If conflicting data arise on shelf life, perform kinetic modeling (Arrhenius equation) to predict degradation rates .

Safety and Handling

  • Storage : Keep at 0–6°C in sealed containers under inert gas (N2_2 or Ar) to prevent moisture absorption and oxidation .
  • PPE : Use flame-retardant lab coats, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritancy .

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